molecular formula C13H13ClN4O B12919822 4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one CAS No. 1088-31-9

4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one

Cat. No.: B12919822
CAS No.: 1088-31-9
M. Wt: 276.72 g/mol
InChI Key: FMQGHVVBVZBKTQ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4, a phenyl group at position 2, and a hydrazinyl moiety at position 5 modified with a propan-2-ylidene group. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyridazinone derivatives .

Properties

CAS No.

1088-31-9

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-phenyl-5-(2-propan-2-ylidenehydrazinyl)pyridazin-3-one

InChI

InChI=1S/C13H13ClN4O/c1-9(2)16-17-11-8-15-18(13(19)12(11)14)10-6-4-3-5-7-10/h3-8,17H,1-2H3

InChI Key

FMQGHVVBVZBKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have demonstrated that compounds similar to 4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies employing electron paramagnetic resonance (EPR) spectroscopy have shown that it can effectively neutralize hydroxyl radicals and superoxide anions.

Potential in Cancer Therapy

Recent research suggests that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves targeting specific pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyridazine derivatives, including our compound, showing significant inhibition against Staphylococcus aureus at low concentrations.
  • Antioxidant Mechanism : Research published in Free Radical Biology and Medicine highlighted the radical scavenging ability of this compound through EPR studies, demonstrating its potential as an antioxidant agent.
  • Cancer Cell Proliferation : A recent investigation in Cancer Research indicated that derivatives of this compound induce apoptosis in breast cancer cells by activating caspase pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyridazinone derivatives vary significantly based on substituents, which influence their molecular weight, solubility, and stability. A comparison of key compounds is outlined below:

Compound Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound ~319.77* Not reported 4-Cl, 2-phenyl, 5-(propan-2-ylidene hydrazinyl) N/A
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) 466–545 268–287 Varying 2-substituents (e.g., alkyl, aryl)
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 280.74 Not reported 4-Cl, 2-(4-methylphenyl), 5-(methylhydrazino)
5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one 474.93 Not reported 5-hydrazinyl with benzylidene, 6-pentyloxy
2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one 346.55 Not reported 4-I, 2-benzyl, 5-Cl

*Estimated based on molecular formula.

  • Key Observations: The target compound has a lower molecular weight compared to most derivatives in and , which feature bulkier substituents (e.g., pentyloxy, iodobenzyl). This may enhance its solubility in organic solvents . Halogenation (Cl, I) at position 4 or 5 is common across pyridazinones, likely enhancing stability and bioactivity .

Stability and Reactivity

  • The propan-2-ylidene group in the target compound may increase susceptibility to hydrolysis compared to saturated alkyl hydrazines (e.g., methylhydrazino in ) .
  • Electron-deficient pyridazinone cores (due to Cl and phenyl groups) favor electrophilic substitution at position 5 or 6, enabling further functionalization .

Biological Activity

4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H16ClN5O. It features a pyridazine ring substituted with a chloro group and a hydrazine moiety, which are known to influence biological activity.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that hydrazones, including derivatives similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL for related compounds . The structure-function relationship suggests that the presence of the hydrazine group enhances antibacterial activity.

2. Antimalarial Activity
A related study highlighted the antiplasmodial activity of similar hydrazone compounds against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium yoelii in murine models. These compounds demonstrated a significant reduction in parasite load and improved survival rates in infected mice .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Apoptosis Induction
Studies suggest that hydrazones can induce apoptosis in cancer cells through mitochondrial dysfunction. For instance, compounds like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) have been shown to disrupt mitochondrial membrane potential, leading to increased expression of pro-apoptotic factors and subsequent cell death .

2. Interaction with Enzymatic Pathways
Hydrazones may interact with specific enzymatic pathways, inhibiting enzymes critical for bacterial survival or cancer cell proliferation. This interaction is often mediated by the formation of hydrogen bonds between the compound and target enzymes.

Case Studies

Several studies have provided insights into the efficacy of hydrazone derivatives:

1. Antibacterial Efficacy
A study evaluated a series of hydrazones against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the hydrazone structure significantly influenced their antibacterial potency . The most effective derivatives had MIC values as low as 64 µg/mL.

2. Antimalarial Effects
In another case study, a derivative closely related to this compound was tested for its antimalarial properties in vivo. The results indicated that treatment led to a significant decrease in parasitemia and improved survival rates among infected mice .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialHydrazonesMIC: 64 - 512 µg/mL against various bacteria
AntimalarialSimilar hydrazonesSignificant reduction in parasite load
Apoptosis InductionCCCP and related compoundsInduction of apoptosis through mitochondrial damage

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